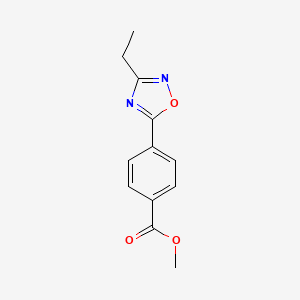![molecular formula C11H10N2O4 B1403806 Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester CAS No. 1427195-44-5](/img/structure/B1403806.png)
Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester is a compound with the molecular weight of 234.21 . It is used as an organic synthesis and pharmaceutical intermediate .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester involves the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O4/c1-2-17-11(16)8-6-12-13-4-3-7(10(14)15)5-9(8)13/h3-6H,2H2,1H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule .Chemical Reactions Analysis
The reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor gave 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester and 3-fluoro-2-phenylpyrazolo[1,5-a]pyridine .Physical And Chemical Properties Analysis
The compound is a light brown powder . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Wissenschaftliche Forschungsanwendungen
Structural Development and SAR Studies
- Structural Development and SAR of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid Derivatives : A study by Miyachi et al. (2019) focused on the structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as selective agonists for human peroxisome proliferator-activated receptor alpha (hPPARα). They identified that the steric bulkiness of the substituent on the pyrazolo-pyridine ring, the position of the distal hydrophobic tail, and the distance between the hydrophobic tail and the acidic head are critical for hPPARα agonistic activity. This highlights the compound's potential in modulating lipid metabolism and inflammatory processes, with implications for conditions like dyslipidemia and atherosclerosis (Miyachi et al., 2019).
Analgesic Properties
- Analgesic Properties of Pyrazolo Pyridine Derivatives : Dias et al. (1994) synthesized a series of 5-acyl-arylhydrazone 1-H pyrazolo [3,4-b] pyridine derivatives and found that these compounds generally exhibit powerful analgesic activity. The study indicates the relevance of the acyl-arylhydrazone moiety and the substituent of the aryl ring in the compound's analgesic activity, suggesting potential applications in pain management (Dias et al., 1994).
Anti-inflammatory Effects
- Antiexudative Effects of Novel Pyrazolo[C]Pyridine Derivative : Kudryashov et al. (2020) studied a new pyrazolo[C] pyridine derivative, GIZh-72, and demonstrated its dose-dependent antiexudative effects in experimental peritonitis induced by acetic acid. This points towards the compound's potential as an anti-inflammatory agent with therapeutic implications in conditions characterized by inflammation (Kudryashov et al., 2020).
Antitumor Activity
- Antitumor Properties of Pyrazolo Pyrimidine Derivatives : Nersesyan et al. (2006) investigated the antitumor activity of newly synthesized pyrazolo pyrimidine compounds and found that changes in the chemical structures of the compounds led to significant changes in their acute toxicity. Although the search for antitumor compounds among derivatives of pyrazolo pyrimidines is promising, the study suggests that specific structural modifications are crucial for antitumor efficacy (Nersesyan et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Pyrazolo[1,5-a]pyridines, due to being isosteric to indole and purine, as well as increased metabolic stability, are widely used in drug design . They were used to obtain anti-tuberculosis drugs, EP1 receptor antagonists, kinase p38 inhibitors . Therefore, the future directions of this compound could involve further exploration of its potential in drug design and synthesis.
Eigenschaften
IUPAC Name |
3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)8-6-12-13-4-3-7(10(14)15)5-9(8)13/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIKGZFYPGQUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184954 | |
| Record name | Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester | |
CAS RN |
1427195-44-5 | |
| Record name | Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)



![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane](/img/structure/B1403739.png)



